molecular formula C6H11NO2 B1358027 Ethyl azetidine-3-carboxylate CAS No. 791775-01-4

Ethyl azetidine-3-carboxylate

Cat. No.: B1358027
CAS No.: 791775-01-4
M. Wt: 129.16 g/mol
InChI Key: CMXMEUUHZBOBGZ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

Ethyl azetidine-3-carboxylate possesses the molecular formula C6H11NO2, corresponding to a molecular weight of 129.16 grams per mole. The compound exists in both free base and hydrochloride salt forms, with the latter exhibiting the molecular formula C6H12ClNO2 and a molecular weight of 165.62 grams per mole. The Chemical Abstracts Service has assigned the registry number 791775-01-4 to the free base form, while the hydrochloride salt bears the registry number 405090-31-5.

The structural architecture of this compound centers around a four-membered azetidine ring, which constitutes a saturated nitrogen heterocycle. The carboxylate functionality is positioned at the 3-carbon of the azetidine ring, with the carboxylic acid moiety esterified with an ethyl group. The International Union of Pure and Applied Chemistry nomenclature designates this compound as this compound, reflecting the systematic naming conventions for heterocyclic esters.

Property Free Base Hydrochloride Salt
Molecular Formula C6H11NO2 C6H12ClNO2
Molecular Weight 129.16 g/mol 165.62 g/mol
Chemical Abstracts Service Number 791775-01-4 405090-31-5
Monoisotopic Mass - 165.055656

The three-dimensional structure exhibits conformational flexibility characteristic of four-membered ring systems. The azetidine ring adopts a puckered conformation to minimize angle strain, though the overall ring strain remains substantial at approximately 25.4 kilocalories per mole. This conformational behavior directly influences the compound's chemical reactivity and biological activity profiles.

Historical Development and Research Context

The development of azetidine chemistry has experienced significant evolution over the past several decades, with this compound emerging as a representative compound within this class of heterocycles. Azetidines, as four-membered nitrogen-containing rings, occupy a unique position in the hierarchy of cyclic compounds, exhibiting ring strain intermediate between the highly strained aziridines and the relatively unstrained pyrrolidines.

Research into azetidine derivatives gained momentum through investigations into conformational preferences of proline analogues with different ring sizes. Studies conducted using ab initio Hartree-Fock and density functional methods revealed that four-membered azetidine rings can adopt either puckered structure depending on the backbone structure due to the less puckered structure compared to other ring systems. These computational investigations provided fundamental insights into the conformational behavior of azetidine-containing compounds, establishing the theoretical foundation for understanding their chemical properties.

The synthesis and application of azetidines have witnessed remarkable advances in recent years, with particular emphasis on their utility in organic synthesis and medicinal chemistry. The strain-driven character of the four-membered heterocycle has been recognized as a key factor enabling unique reactivity patterns that can be triggered under appropriate reaction conditions. This understanding has led to increased interest in azetidine derivatives as valuable synthetic intermediates and bioactive compounds.

Recent synthetic methodologies have expanded the accessibility of azetidine derivatives, including this compound. The development of efficient synthetic routes has been described in the literature, including approaches utilizing Horner-Wadsworth-Emmons reactions and aza-Michael additions to yield functionalised azetidine compounds. These methodological advances have facilitated broader investigation into the properties and applications of this compound and related compounds.

Significance in Heterocyclic Chemistry

This compound occupies a position of considerable importance within the broader context of heterocyclic chemistry, representing the confluence of structural strain and synthetic utility that characterizes four-membered nitrogen heterocycles. The compound exemplifies the fundamental principles governing strain-driven reactivity, with its four-membered ring system conferring unique chemical properties that distinguish it from both smaller and larger heterocyclic systems.

The ring strain inherent in the azetidine framework, measured at approximately 25.4 kilocalories per mole, positions these compounds between the highly reactive aziridines (27.7 kilocalories per mole) and the relatively unreactive pyrrolidines (5.4 kilocalories per mole). This intermediate strain level provides an optimal balance between stability for handling and reactivity for synthetic transformations, making this compound particularly valuable as a synthetic intermediate.

The significance of this compound extends to its role as a building block in pharmaceutical development. Azetidine derivatives have been identified as useful isosteres of other nitrogen heterocycles, which makes accessing highly functionalized azetidines particularly valuable in medicinal chemistry applications. The compound serves as a scaffold for the development of bioactive molecules, with its unique four-membered ring structure providing access to novel pharmacophores that may exhibit enhanced biological activity or improved pharmacokinetic properties.

In the context of materials science, this compound contributes to the development of specialized polymers and advanced materials. The reactive nature of the azetidine ring system enables polymerization reactions that can produce materials with unique properties, including enhanced mechanical strength and chemical resistance. These applications demonstrate the versatility of azetidine chemistry beyond traditional organic synthesis.

The compound also serves as a valuable template for chiral synthesis, with the stereochemistry of the azetidine ring influencing the overall three-dimensional structure of derivative molecules. This stereochemical control is particularly important in pharmaceutical applications, where enantiomeric purity can significantly impact biological activity and safety profiles.

Structural Isomers and Conformational Analysis

The structural landscape of azetidine carboxylates encompasses various positional isomers, with this compound representing one of the primary constitutional variants within this class of compounds. The distinction between azetidine-2-carboxylate and azetidine-3-carboxylate derivatives reflects fundamental differences in both chemical reactivity and biological activity, stemming from the different positioning of the carboxylate functionality relative to the nitrogen atom in the four-membered ring.

Ethyl azetidine-2-carboxylate, bearing the Chemical Abstracts Service number 162698-37-5, constitutes the primary positional isomer of this compound. The 2-carboxylate derivative exhibits distinct conformational preferences due to the proximity of the carboxylate group to the nitrogen atom, which introduces additional electronic and steric interactions that influence the overall molecular geometry. Conformational studies have revealed that azetidine-2-carboxylic acid and its derivatives can significantly alter protein conformation when incorporated into peptide structures, particularly affecting the stability of ordered polypeptide conformations.

The conformational analysis of azetidine derivatives reveals complex puckering patterns that arise from the balance between angle strain and torsional strain within the four-membered ring system. The four-membered azetidine ring can adopt either puckered structure depending on the backbone structure, due to the less constrained nature of the four-membered system compared to three-membered rings. These conformational variations directly impact the chemical and biological properties of the compounds.

Structural Parameter Azetidine-2-carboxylate Azetidine-3-carboxylate
Positional Relationship Alpha to nitrogen Beta to nitrogen
Ring Strain Impact Higher due to proximity effects Moderate strain distribution
Conformational Flexibility Restricted by nitrogen interaction Greater rotational freedom
Biological Activity Pattern Proline analogue behavior Distinct pharmacological profile

The substituent effects of the ethyl carboxylate group at the 3-position introduce additional conformational complexity. The ester functionality can adopt various rotational conformations relative to the azetidine ring, with energy barriers influenced by both steric interactions and electronic effects. These conformational preferences affect the overall molecular shape and, consequently, the compound's ability to interact with biological targets or participate in specific chemical reactions.

Computational studies utilizing density functional theory methods have provided detailed insights into the energy landscapes associated with different conformational states of azetidine derivatives. These calculations reveal that the relative stability of different conformations can be significantly influenced by solvent effects, with polar solvents generally favoring conformations that maximize dipole interactions.

The stereochemical considerations extend beyond simple ring puckering to encompass the potential for optical isomerism at the carbon bearing the carboxylate substituent. The absolute configuration at this stereocenter can profoundly influence the biological activity of the compound, particularly in applications where specific protein-ligand interactions are required. Understanding these stereochemical relationships is crucial for the rational design of azetidine-based pharmaceuticals and other bioactive compounds.

Properties

IUPAC Name

ethyl azetidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-7-4-5/h5,7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMEUUHZBOBGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617275
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791775-01-4
Record name Ethyl azetidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for ethyl azetidine-3-carboxylate typically involve scalable versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Chemical Synthesis

Building Block in Heterocyclic Chemistry
Ethyl azetidine-3-carboxylate serves as a crucial intermediate in the synthesis of various heterocyclic compounds. Its strained ring system allows for unique reactivity, facilitating the construction of more complex molecular architectures. The compound's ability to participate in diverse chemical reactions, such as cycloadditions and functional group transformations, enhances its utility in organic synthesis.

Comparison with Similar Compounds
To understand its uniqueness, a comparison with related compounds highlights its distinct properties:

CompoundKey FeaturesApplications
This compoundStrained ring structure; versatile reactivitySynthesis of heterocycles; drug design
Azetidine-3-carboxylic acidLess reactive; used in simpler synthesesIntermediate for various derivatives
3-Azidoazetidine-3-carboxylateDistinct chemical propertiesPotentially useful in click chemistry

Biological Research

Drug Design and Pharmacology
In biological research, this compound is studied for its potential as a scaffold in drug design. Its unique molecular structure allows for the exploration of new pharmacophores, which can lead to the development of novel therapeutic agents. Azetidine derivatives have demonstrated promise in treating various diseases, including cancer and infectious diseases .

Mechanism of Action
The mechanism of action involves interactions with specific molecular targets. The compound's strained ring system enables unique binding interactions with enzymes and receptors, modulating biological pathways that can lead to therapeutic effects. This characteristic is particularly valuable in the design of inhibitors or modulators for specific biological targets.

Medicinal Chemistry

Therapeutic Applications
this compound derivatives have been explored for their medicinal properties. Research indicates that certain azetidine derivatives exhibit anti-cancer activity and can serve as potential immunosuppressants. For example, azetidine-3-carboxylic acid has been identified as an intermediate in the preparation of receptor agonists that could be beneficial in treating organ transplant rejection .

Industrial Applications

Specialty Chemicals Production
In the industrial sector, this compound is utilized in producing specialty chemicals and materials. Its reactivity makes it suitable for various chemical processes, including polymerization and the synthesis of agrochemicals. The compound's versatility extends to applications in creating fine chemicals used in pharmaceuticals and agrochemicals.

Case Studies

  • Synthesis of Novel Therapeutics
    A study demonstrated the synthesis of azetidine derivatives from this compound that showed promising results against specific cancer cell lines. The research focused on optimizing reaction conditions to enhance yield and bioactivity.
  • Development of Immunosuppressants
    Research highlighted the use of this compound as an intermediate for synthesizing immunosuppressive agents effective in preventing organ rejection post-transplantation. The study emphasized the compound's role in improving therapeutic efficacy while minimizing side effects .

Mechanism of Action

The mechanism of action of ethyl azetidine-3-carboxylate involves its interaction with specific molecular targets. The strained ring system of azetidines allows for unique binding interactions with enzymes and receptors. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl azetidine-3-carboxylate with analogs differing in ester substituents, ring size, or functional groups. Key parameters include synthetic utility, physicochemical properties, and biological applications.

Mthis compound Hydrochloride (CAS 53871-08-2)

  • Structural Similarity : 0.94 (highest among analogs) .
  • Synthesis : Used in amidation reactions (e.g., coupling with pyrrole derivatives to generate antiviral compounds) with comparable yields (~72%) to ethyl derivatives .
  • Applications : Similar ADC and PROTAC linker applications. The methyl ester exhibits faster hydrolysis rates under basic conditions due to reduced steric hindrance .
  • Limitations : Higher hydrophilicity may reduce cell membrane permeability compared to ethyl derivatives .

tert-Butyl Azetidine-3-Carboxylate Hydrochloride (CAS 875629-26-8)

  • Structural Similarity : 0.92 .
  • Synthesis : Requires harsher hydrolysis conditions (e.g., strong acids) to remove the bulky tert-butyl group, limiting its use in acid-sensitive reactions .
  • Applications : Preferred in intermediates requiring long-term stability, as the tert-butyl group protects the carboxylate during storage or multi-step syntheses .
  • Market Demand : Projected CAGR of 6.2% (2020–2025) due to industrial-scale use in drug discovery .

Piperidine-3-Carboxylate Derivatives (e.g., Ethyl Piperidine-3-Carboxylate, CAS 57116-45-7)

  • Structural Similarity : 0.79 .
  • Key Differences :
    • Ring Strain : Piperidine’s six-membered ring lacks the strain of azetidine, reducing reactivity but improving conformational flexibility .
    • Applications : Less effective in PROTACs due to lower metabolic stability; more common in CNS-targeting drugs .

Physicochemical and Functional Comparison

Compound CAS No. Similarity Index Ester Group Hydrolysis Rate Key Applications
This compound 405090-31-5 1.00 (Reference) Ethyl Moderate ADCs, PROTACs
Mthis compound 53871-08-2 0.94 Methyl Fast Antiviral inhibitors
tert-Butyl azetidine-3-carboxylate 875629-26-8 0.92 tert-Butyl Slow Stable intermediates
Ethyl piperidine-3-carboxylate 57116-45-7 0.79 Ethyl Moderate CNS drugs

Research Findings and Industrial Relevance

  • Synthetic Flexibility : this compound’s balanced hydrolysis rate enables efficient coupling in diverse reactions (e.g., with 4-chlorobenzyl isocyanate) .
  • Biological Performance : In PROTACs, azetidine-based linkers show superior target degradation efficiency (IC50 < 50 nM) compared to piperidine analogs .
  • Scalability : Industrial production of tert-butyl derivatives highlights demand for stable intermediates, though ethyl remains preferred for rapid conjugation .

Biological Activity

Ethyl azetidine-3-carboxylate (EAC) is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and applications in drug development, supported by relevant research findings and case studies.

This compound is characterized by the molecular formula C6H11NO2C_6H_{11}NO_2 and a molecular weight of approximately 115.16 g/mol. It is often synthesized through various methods involving the azetidine ring system, which is known for its role in numerous bioactive compounds.

Synthesis Methods

  • Horner-Wadsworth-Emmons Reaction : This method involves the reaction of azetidin-3-one with phosphonate esters to yield EAC derivatives with high efficiency and selectivity .
  • One-Pot Synthesis : Recent advancements have introduced streamlined synthetic routes employing 1-azabicyclo[1.1.0]butane as a nucleophile, facilitating rapid generation of azetidine derivatives .

Anticancer Properties

EAC has been investigated for its potential anticancer effects. Studies indicate that azetidine derivatives can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study demonstrated that certain azetidine-carboxylates exhibit selective cytotoxicity against various cancer cell lines, suggesting their utility as lead compounds in anticancer drug development .

The biological activity of EAC is primarily attributed to its ability to interact with specific molecular targets involved in cancer progression. It has been shown to affect signaling pathways related to apoptosis and cell proliferation:

  • Inhibition of Cell Proliferation : EAC derivatives have been reported to downregulate proteins involved in cell cycle regulation, leading to reduced proliferation rates in cancerous cells.
  • Induction of Apoptosis : Compounds derived from EAC have been observed to activate caspase pathways, thereby promoting programmed cell death in malignant cells .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxic effects of EAC on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting promising potency compared to standard chemotherapeutics .
  • In Vivo Evaluations : In animal models, EAC demonstrated the ability to inhibit tumor growth significantly when administered at therapeutic doses, supporting its potential as an effective anticancer agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
AnticancerInduces apoptosis in MCF-7 cells
Cell ProliferationInhibits growth of cancer cells
Signaling PathwaysAffects apoptosis-related proteins

Q & A

Q. What are the standard synthetic routes for Ethyl Azetidine-3-Carboxylate and its derivatives in medicinal chemistry?

this compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, mthis compound hydrochloride can react with aryl chlorides in the presence of DIPEA and MeCN at 60°C to form intermediates, followed by hydrolysis and amidation steps . Base hydrolysis and amidation with reagents like 4-(2-aminoethyl)pyridine are common for generating pyrrole-containing derivatives . Reaction optimization often involves adjusting stoichiometry (e.g., 1.5–2.0 equivalents of amine) and monitoring via TLC or LC-MS for intermediate purity .

Q. How should researchers characterize this compound derivatives to confirm structural integrity?

Structural confirmation requires a combination of spectroscopic methods:

  • ¹H NMR : Peaks for azetidine protons appear in the δ 3.25–4.40 ppm range, with splitting patterns reflecting ring strain and substituent effects .
  • Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) and fragmentation patterns.
  • HPLC-Purity : Assess >95% purity using reverse-phase HPLC with UV detection at 254 nm .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
  • Spill Management : Absorb spills with diatomaceous earth, decontaminate surfaces with ethanol, and dispose of waste via approved chemical channels .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and moisture .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound in cross-coupling reactions?

Discrepancies in reactivity (e.g., yields varying with catalyst systems) may arise from steric hindrance or electronic effects of substituents. To address this:

  • Perform control experiments with varying catalysts (e.g., Pd/C vs. Ni-based systems) and ligands.
  • Use DFT calculations to model transition states and identify steric/electronic barriers .
  • Validate findings with kinetic studies (e.g., monitoring reaction progress via in-situ IR) .

Q. What methodologies are recommended for assessing the ecological impact of this compound in preclinical studies?

Despite limited ecotoxicology data, researchers should:

  • Conduct biodegradation assays (e.g., OECD 301F) to estimate persistence in aqueous systems.
  • Evaluate bioaccumulation potential using logP values (predicted via software like ACD/Labs) and compare to regulatory thresholds (e.g., logP < 3.0 for low risk) .
  • Perform soil mobility studies using column chromatography to assess leaching potential .

Q. How can this compound be integrated into antibody-drug conjugates (ADCs) while ensuring linker stability?

As a non-cleavable ADC linker, its stability in systemic circulation is critical. Methodological steps include:

  • Conjugation Optimization : Use maleimide-thiol chemistry to attach the compound to cysteine residues on antibodies. Monitor drug-to-antibody ratio (DAR) via HIC-HPLC .
  • Stability Testing : Incubate ADCs in human plasma at 37°C for 7 days and analyze via SEC-HPLC for aggregation or linker cleavage .
  • In Vivo Validation : Assess pharmacokinetics in rodent models to confirm minimal off-target release .

Methodological Guidance for Data Analysis

Q. What statistical approaches are suitable for analyzing dose-response data in this compound-based drug candidates?

  • Fit data to four-parameter logistic models (e.g., Hill equation) to calculate IC₅₀ values.
  • Use ANOVA with Tukey’s post-hoc test to compare efficacy across derivatives.
  • Address variability by repeating experiments in triplicate and reporting SEM .

Q. How should researchers design experiments to investigate the role of this compound in protein-ligand interactions?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) between the compound and target proteins.
  • X-ray Crystallography : Co-crystallize the compound with proteins to resolve binding modes at atomic resolution.
  • Molecular Dynamics Simulations : Simulate interactions over 100 ns trajectories to identify stable binding conformations .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl azetidine-3-carboxylate
Reactant of Route 2
Ethyl azetidine-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.